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Compound of Interest

Compound Name: 3-lodo-2-methylphenol

Cat. No.: B15377570

A comprehensive analysis of the spectroscopic characteristics of various iodinated cresol
isomers reveals distinct fingerprints for each compound, providing researchers, scientists, and
drug development professionals with critical data for identification and differentiation. This
guide delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-
Vis), and mass spectrometry (MS) data of these closely related structures, offering a valuable
resource for their unambiguous characterization.

The precise identification of isomers is a cornerstone of chemical and pharmaceutical research,
as subtle differences in molecular structure can lead to vastly different chemical properties and

biological activities. This guide presents a comparative analysis of the spectroscopic data for a

range of mono-iodinated cresol isomers, equipping researchers with the necessary information

to distinguish between them.

At a Glance: Spectroscopic Data of lodinated Cresol
Isomers

To facilitate a clear comparison, the key spectroscopic data for several iodinated cresol isomers
are summarized in the tables below. These tables provide a quick reference for the
characteristic signals and absorptions observed in different spectroscopic techniques.

Table 1: *H and 3C NMR Spectroscopic Data of lodinated Cresol Isomers in CDCls
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Isomer

'H NMR (3, ppm)

3C NMR (9, ppm)

2-lodo-4-methylphenol

Data not readily available in a

comparable format.

152.9, 139.1, 131.0, 130.2,
115.0, 85.9, 20.0[1]

4-lodo-2-methylphenol

7.41 (d, J=2.3 Hz, 1H), 7.28
(dd, J=8.5, 2.4 Hz, 1H), 6.74
(d, J=8.5 Hz, 1H), 4.75 (s, 1H),
2.21 (s, 3H)

152.0, 138.8, 131.3, 125.6,
116.8, 82.2, 15.8

2-lodo-6-methylphenol

Data not readily available in a

comparable format.

Data not readily available in a

comparable format.

4-lodo-3-methylphenol

Data not readily available in a

comparable format.

Data not readily available in a

comparable format.

2-lodo-5-methylphenol

Data not readily available in a

comparable format.

Data not readily available in a

comparable format.

6-lodo-3-methylphenol

Data not readily available in a

comparable format.

Data not readily available in a

comparable format.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of lodinated Cresol

Isomers

Isomer

Key IR Absorptions (cm~?)

UV-Vis Amax (nm)

2-lodo-4-methylphenol

Data not readily available.

Data available but not in a

directly comparable format.[2]

4-lodo-2-methylphenol

Data available in spectral

format.[3]

Data not readily available.

2-lodo-6-methylphenol

Data not readily available.

Data not readily available.

4-lodo-3-methylphenol

Data not readily available.

Data not readily available.

2-lodo-5-methylphenol

Data not readily available.

Data not readily available.

6-lodo-3-methylphenol

Data not readily available.

Data not readily available.
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Table 3: Mass Spectrometry (MS) Data of lodinated Cresol Isomers

Isomer Molecular lon (m/z) Key Fragment lons (m/z)
2-lodo-4-methylphenol 234[1][2] 107, 77[1]
4-lodo-2-methylphenol 234[3] 219, 107, 77
2-lodo-6-methylphenol 234[4] Data not readily available.
4-lodo-3-methylphenol 234 Data not readily available.
2-lodo-5-methylphenol 234 Data not readily available.
6-lodo-3-methylphenol 234 Data not readily available.

Experimental Protocols: A Guide to Spectroscopic
Analysis

The data presented in this guide were obtained using standard spectroscopic techniques. The
following section outlines the general experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
400 MHz or higher. Samples are dissolved in a deuterated solvent, most commonly chloroform-
d (CDCIs), with tetramethylsilane (TMS) used as an internal standard (& = 0.0 ppm). For H
NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For 13C NMR,
the solvent peak is often used as a reference.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples
can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The
spectra are typically recorded in the range of 4000 to 400 cm~1, and the positions of absorption
bands are reported in reciprocal centimeters (cm1).

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. Samples
are dissolved in a suitable solvent, such as ethanol or methanol, and placed in a quartz cuvette
with a defined path length (typically 1 cm). The absorbance is measured over a wavelength
range, usually from 200 to 400 nm for these compounds, to determine the wavelength of
maximum absorption (Amax).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EIl)
source. The sample is introduced into the ion source, where it is bombarded with a beam of
high-energy electrons, causing ionization and fragmentation. The resulting ions are then
separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak
provides the molecular weight of the compound, while the fragmentation pattern offers
structural information.

Visualizing the Workflow: From Isomer to Spectrum

The process of obtaining and interpreting spectroscopic data for an iodinated cresol isomer can
be visualized as a systematic workflow. The following diagram, generated using the DOT
language, illustrates this process.
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Caption: Workflow for the spectroscopic analysis of iodinated cresol isomers.

This comprehensive guide provides a foundational dataset and procedural overview for the
spectroscopic comparison of iodinated cresol isomers. The distinct spectral features highlighted
herein serve as a powerful tool for the unambiguous identification and differentiation of these
closely related but structurally unique molecules. Further research to complete the
spectroscopic datasets for all isomers will undoubtedly enhance the utility of this comparative
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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